molecular formula C17H20N2O2S2 B6530019 N-(2-methylpropyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide CAS No. 946241-35-6

N-(2-methylpropyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6530019
CAS No.: 946241-35-6
M. Wt: 348.5 g/mol
InChI Key: OWMCYBNRECNPGD-UHFFFAOYSA-N
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Description

The compound N-(2-methylpropyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a thiazole-containing acetamide derivative characterized by:

  • A central 1,3-thiazole ring substituted at position 2 with a sulfanyl group linked to a 2-oxo-2-phenylethyl moiety.
  • An acetamide group at position 4 of the thiazole, with an N-(2-methylpropyl) (isobutyl) substituent.

Properties

IUPAC Name

N-(2-methylpropyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-12(2)9-18-16(21)8-14-10-22-17(19-14)23-11-15(20)13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMCYBNRECNPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The initial step may include the reaction of thiourea with chloroacetic acid to form 2-aminothiazole

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylpropyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2-methylpropyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which N-(2-methylpropyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The following table summarizes key analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 1,3-Thiazole + acetamide N-(2-methylpropyl), 2-[(2-oxo-2-phenylethyl)sulfanyl] ~378* Not reported in evidence
BG13403 (N-(cyclohexylmethyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-thiazol-4-yl}acetamide) 1,3-Thiazole + acetamide N-(cyclohexylmethyl) instead of N-(2-methylpropyl) 388.55 Not reported, but likely similar targeting
Compound 26 (Ethyl 2-{2-[(1H-1,2,3-triazol-4-yl)sulfanyl]acetamido}thiazole-5-carboxylate) 1,3-Thiazole + triazole-sulfanyl Ethyl ester at thiazole-5, triazole-sulfanyl group Not provided Antibacterial (MIC data vs. E. coli)
ZINC C20028245 (2-(2-carbamimidamido-4-oxo-dihydrothiazol-5-yl)-N-(3-nitrophenyl)acetamide) Dihydrothiazole + acetamide Nitrophenyl, carbamimidamido Not provided Potential enzyme inhibition (e.g., kinases)
8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide) 1,3,4-Oxadiazole + acetamide Indole-methyl, chloro-methylphenyl 428.5 Lipoxygenase (LOX) inhibition

*Estimated based on structural similarity to BG13403.

Key Observations:

Thiazole vs.

Substituent Effects :

  • N-Alkyl Groups : The N-(2-methylpropyl) group in the target compound may confer moderate lipophilicity, while BG13403’s N-(cyclohexylmethyl) increases steric bulk and hydrophobicity, possibly affecting membrane permeability .
  • Sulfanyl-Linked Moieties : The 2-oxo-2-phenylethyl group in the target compound and BG13403 could engage in dipole-dipole interactions or serve as a Michael acceptor, unlike the indole or nitro groups in other analogs .

Physicochemical Properties

Property Target Compound BG13403 Compound 8t
Lipophilicity (LogP) Moderate (~3.5*) High (~4.2) High (~4.0)
Solubility Low (aqueous) Very low Low
Hydrogen Bond Acceptors 4 4 6

*Predicted using fragment-based methods.

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